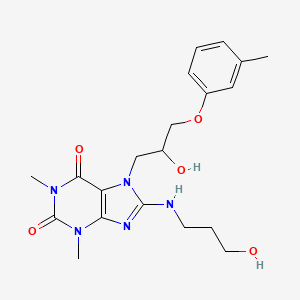![molecular formula C17H14N2O5S2 B2702052 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896360-06-8](/img/structure/B2702052.png)
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole/thiadiazole/benzothiazole based thiazolidin-4-one derivatives have been evaluated as potential inhibitors of the main protease of SARS-CoV-2 . Among the fifteen compounds chosen, five compounds showed inhibitory activity .
Synthesis Analysis
The structures of these compounds were confirmed by elemental analysis and spectroscopically . The presence of certain substituents on the benzothiazole ring in combination with substitution on a benzene ring is beneficial for the inhibitory activity .Molecular Structure Analysis
The molecular structure of these compounds involves a benzothiazole ring and a benzene ring with various substituents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds likely involve the formation of the thiazolidin-4-one ring and the introduction of various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on the specific substituents present on the benzothiazole and benzene rings .Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
Research into benzamide derivatives has revealed their potential in modulating cardiac electrophysiological properties. For instance, compounds structurally related to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(methylsulfonyl)benzamide have shown promise as selective class III antiarrhythmic agents. These substances, including benzamides and sulfonamides, exhibit potent activity in vitro and in vivo, suggesting their utility in treating reentrant arrhythmias and improving cardiac safety profiles (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
Some derivatives of sulfonyl-substituted nitrogen-containing heterocycles, which share a functional relationship with the target compound, have been investigated for their antimicrobial and antifungal activities. These studies have identified compounds with significant sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans (Sych et al., 2019). This research underscores the potential of such compounds in developing new antimicrobial agents.
Anticancer Potential
Research into benzamide and sulfonamide derivatives has also extended into the realm of cancer treatment. Certain derivatives have been synthesized with the aim of exploring their pro-apoptotic activities as anticancer agents. One study demonstrated that specific indapamide derivatives exhibited significant growth inhibition on melanoma cell lines, highlighting the potential of these compounds in oncology (Yılmaz et al., 2015).
Supramolecular Gelators
In the field of materials science, N-(thiazol-2-yl) benzamide derivatives have been synthesized and evaluated for their gelation behavior. The investigation into their structural features and the role of methyl functionality has led to insights into their application as supramolecular gelators, which could be relevant for the development of novel materials with specialized applications (Yadav & Ballabh, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-26(21,22)11-4-2-10(3-5-11)16(20)19-17-18-12-8-13-14(9-15(12)25-17)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKNKOQDTZVRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2701975.png)

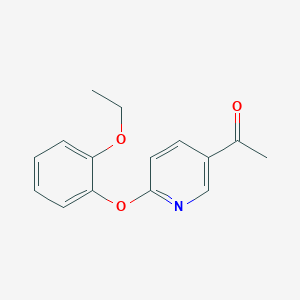
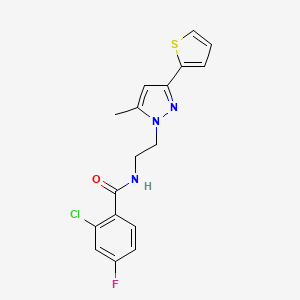
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701979.png)
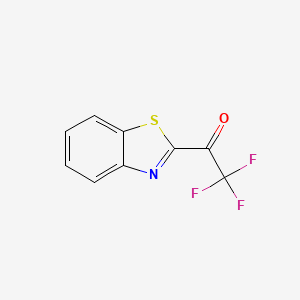
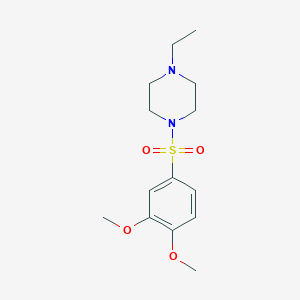


![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2701988.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2701991.png)
